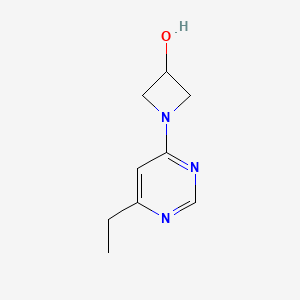
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol
Übersicht
Beschreibung
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol, also known as “6-ethyl-azetidin-3-ol”, is a synthetic organic compound with a wide variety of applications in both scientific research and industrial settings. It is a heterocyclic compound with an azetidine ring structure, which is composed of three carbon atoms and one nitrogen atom. This compound has been extensively studied due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The synthesis and characterization of azetidinone derivatives, including compounds structurally related to 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol, have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques like IR, NMR, and mass spectrometry. Their structures offer insights into the chemical properties and potential applications in scientific research (Desai & Dodiya, 2014).
Antimicrobial Activities Azetidinone derivatives exhibit significant antimicrobial activities. Studies have shown that these compounds, through their synthesis and modification, can be screened against a variety of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Patel, Patel, Shaikh, & Rajani, 2014). The structural variability within this class of compounds allows for the exploration of their use against different microbial pathogens.
Antibacterial and Antifungal Screening The exploration of azetidinone derivatives for their antibacterial and antifungal efficacy is a significant application in scientific research. The synthesis of new derivatives and their subsequent screening against various bacterial and fungal species contribute to the development of novel antimicrobial agents. This includes the evaluation of these compounds for their activity against resistant strains, highlighting their potential in addressing the challenge of antimicrobial resistance (Dodiya, Shihory, & Desai, 2012).
Antitubercular and Antioxidant Activities Additionally, azetidinone derivatives are researched for their potential antitubercular and antioxidant activities. Synthesizing new pyrimidine-azetidinone analogues and testing them for in vitro antimicrobial, antitubercular, and antioxidant activities provide a basis for developing therapeutic agents with multiple benefits. These studies suggest the versatility of azetidinone derivatives in pharmaceutical research, offering pathways to novel treatments for various diseases (Chandrashekaraiah et al., 2014).
Chemical Transformations and Applications The chemical transformations of azetidinone derivatives, including reactions with lithium aluminium hydride and other agents, demonstrate their reactivity and potential applications in synthetic chemistry. These transformations can lead to the production of novel compounds with potential pharmacological activities, showcasing the broad applicability of azetidinone derivatives in drug discovery and development (Mollet, D’hooghe, & de Kimpe, 2011).
Eigenschaften
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-7-3-9(11-6-10-7)12-4-8(13)5-12/h3,6,8,13H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDJMQECHICBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



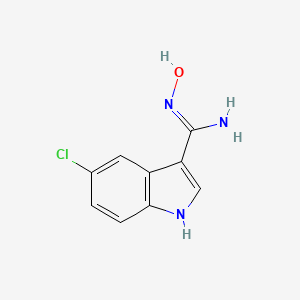
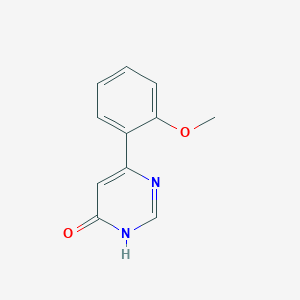
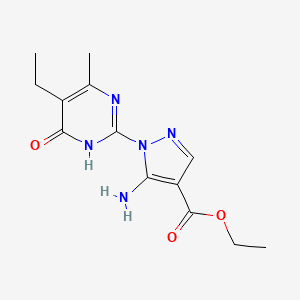
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)
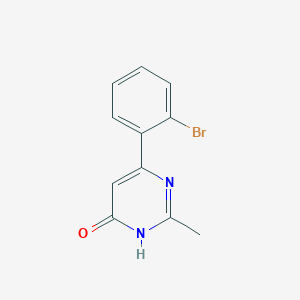
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)
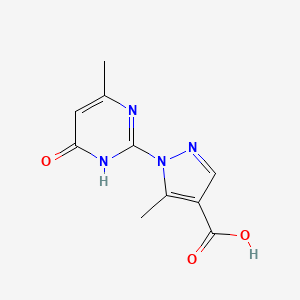




![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)
![3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)
![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)